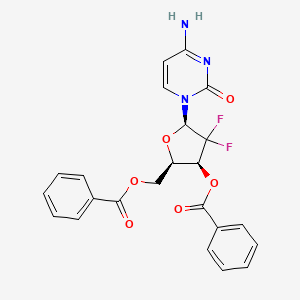

Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

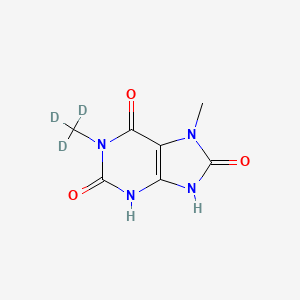

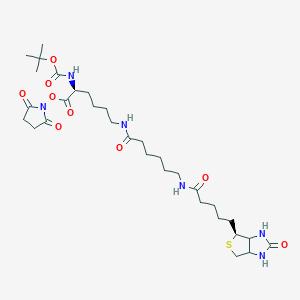

Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside (PBTMP) is a synthetic compound derived from thiomannopyranoside, a naturally occurring sugar found in plants. PBTMP has been studied extensively for its potential applications in various scientific research fields.

Aplicaciones Científicas De Investigación

Carbohydrate-Protein Interactions

Phenyl 4,6-O-benzylidene-α-D-thioglucopyranoside is used extensively in investigating the intricate interplay between carbohydrates and proteins . Understanding these interactions is crucial for many biological processes, including cell-cell communication, immune response, and pathogen recognition.

Enzymatic Mechanisms

This compound is also used to decipher enzymatic mechanisms . By studying how enzymes interact with this compound, researchers can gain insights into the enzyme’s function, which can be useful in drug design and understanding disease mechanisms.

Stereochemical Outcome of Thioglycoside-Based Glycosylations

The compound plays a significant role in studying the stereochemical outcome of thioglycoside-based glycosylations . These studies are important for understanding how different protecting groups influence the stereochemical outcome of glycosylations.

Synthesis of β-Mannopyranosides

Phenyl 4,6-O-benzylidene-1-thio-α-d-mannopyranoside has been instrumental in the stereocontrolled synthesis of β-mannopyranosides . This method has been widely applied in the synthesis of a variety of oligosaccharides, glycoconjugates, and natural products.

Drug Discovery and Advancement

Its intricate mechanism of action enables precise targeting of disease-causing agents, rendering it an indispensable instrument in the realm of biomedicine for drug discovery and advancement .

Preparation of Different Sugars

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, a related compound, is used as a chiral building block and important intermediate in the preparation of different sugars . This highlights the potential of Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside in the synthesis of various sugars.

Mecanismo De Acción

Target of Action

Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside is a complex compound that has been extensively employed in the biomedical sector . It is known to exert its influence over diverse maladies, encompassing bacterial, viral, and fungal infections . It functions as a proficient α-D-glucoside analog , making it a pivotal contributor in the advancement of research targeting diverse ailments connected to glucose metabolism and carbohydrate identification .

Mode of Action

The compound’s distinctive chemical architecture facilitates targeted drug delivery and efficient cellular uptake . This precision in targeting disease-causing agents renders it an indispensable instrument in the realm of biomedicine for drug discovery and advancement .

Biochemical Pathways

The compound is known to invoke cell arrest at the G (2)-M phase by thwarting the PI3K/Akt signaling pathway . This biochemical pathway plays a crucial role in cell cycle progression, and its inhibition can lead to the halt of cell proliferation, which is beneficial in the treatment of diseases like cancer.

Pharmacokinetics

Its distinctive chemical architecture is known to facilitate efficient cellular uptake , which suggests good bioavailability

Result of Action

The compound’s action results in the alleviation of specific diseases and selectively targets drugs . Its influence over diverse maladies, encompassing bacterial, viral, and fungal infections, has been noted . Moreover, it aids in the research of diverse ailments such as cancer and viral infections .

Propiedades

IUPAC Name |

(4aR,6R,7S,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16+,17-,18?,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNIQCYVYFGHSI-HFHYLLLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)

![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)